molecular formula C6H9NO2 B2530554 1-Acetyl-3,4-epoxy-pyrrolidine CAS No. 31865-21-1

1-Acetyl-3,4-epoxy-pyrrolidine

Cat. No. B2530554
CAS RN: 31865-21-1
M. Wt: 127.143
InChI Key: IKWPGVGGCWKMDB-UHFFFAOYSA-N
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Description

“1-Acetyl-3,4-epoxy-pyrrolidine” is a derivative of pyrrolidine . Pyrrolidine, also known as tetrahydropyrrole, is an organic compound with the molecular formula (CH2)4NH. It is a cyclic secondary amine, also classified as a saturated heterocycle .


Synthesis Analysis

Pyrrolidine synthesis involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . A variety of five-, six-, and seven-membered cyclic amines were synthesized in good to excellent yields . A chiral amine-derived iridacycle complex catalyzes a highly economical borrowing hydrogen annulation to provide chiral N-heterocycles directly from simple racemic diols and primary amines .


Molecular Structure Analysis

The molecular structure of “1-Acetyl-3,4-epoxy-pyrrolidine” is C6H11NO . Pyrrolidine alkaloids possess a five-membered nitrogen-containing ring . This group of compounds has not been fully investigated, although numerous important alkaloids of this class have been recognized for their promising biological effects .


Chemical Reactions Analysis

The combination of readily available and stable O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst provides various pyrrolidines in very good yields . An acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols involves the activation of the hydroxyl group via the use of orthoesters .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The pyrrolidine ring, including its derivatives like 1-Acetyl-3,4-epoxy-pyrrolidine, serves as a versatile scaffold for designing biologically active compounds. Key features contributing to its popularity include:

Researchers have identified bioactive molecules containing the pyrrolidine ring and its derivatives. These compounds exhibit target selectivity and diverse biological profiles .

Cholinesterase Inhibition

In recent studies, N-benzoylthiourea-pyrrolidine carboxylic acid derivatives were designed as cholinesterase inhibitors. Their inhibition properties were compared to the reference compound tacrine .

Asymmetric Synthesis

Pyrrolidine-based catalysts have been synthesized for asymmetric reactions. These catalysts play a crucial role in constructing complex molecules with high stereoselectivity .

properties

IUPAC Name

1-(6-oxa-3-azabicyclo[3.1.0]hexan-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-4(8)7-2-5-6(3-7)9-5/h5-6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWPGVGGCWKMDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2C(C1)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-3,4-epoxy-pyrrolidine

CAS RN

31865-21-1
Record name 1-{6-oxa-3-azabicyclo[3.1.0]hexan-3-yl}ethan-1-one
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